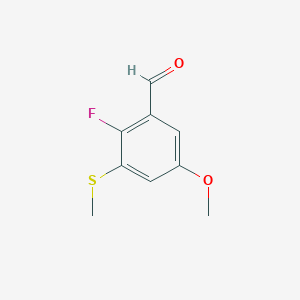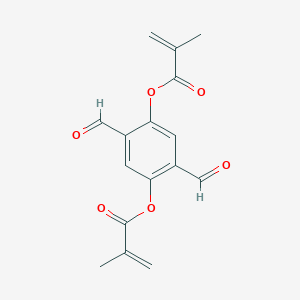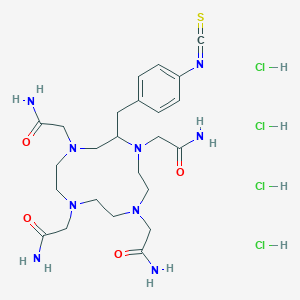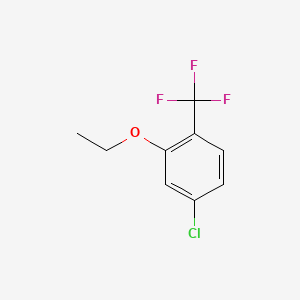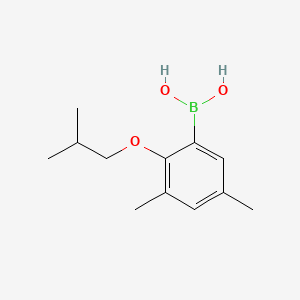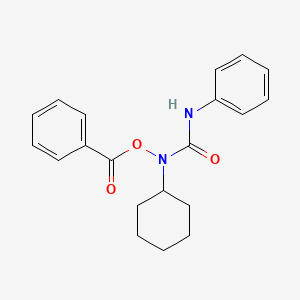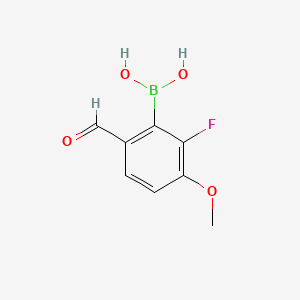
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a formyl group, and a methoxy group attached to a fluorinated benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to introduce the boronic acid group . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: (2-Fluoro-6-carboxy-3-methoxyphenyl)boronic acid.
Reduction: (2-Fluoro-6-hydroxymethyl-3-methoxyphenyl)boronic acid.
Substitution: Various halogenated or alkylated derivatives depending on the reagents used.
科学的研究の応用
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide to form the desired product .
類似化合物との比較
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl group and a methoxy group on a fluorinated benzene ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions .
特性
分子式 |
C8H8BFO4 |
|---|---|
分子量 |
197.96 g/mol |
IUPAC名 |
(2-fluoro-6-formyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4,12-13H,1H3 |
InChIキー |
IYBQXWSTGBTERC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1F)OC)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


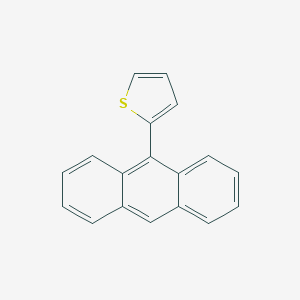
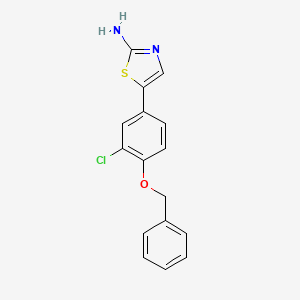
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
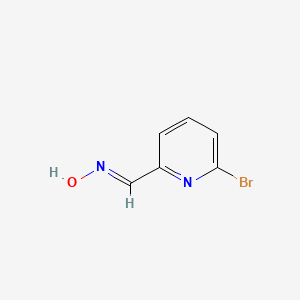
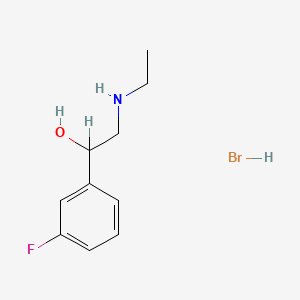

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
